molecular formula C18H20FN5O4 B10761458 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 210353-54-1

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Número de catálogo: B10761458
Número CAS: 210353-54-1
Peso molecular: 389.4 g/mol
Clave InChI: ZRCVYEYHRGVLOC-HMAPJEAMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-[3-(aminomethyl)-4-methoxyimino-1-pyrrolidinyl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid is a naphthyridine derivative.
Gemifloxacin is a quinolone antibacterial agent with a broad-spectrum activity that is used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia. It is available in oral formulations. Gemifloxacin acts by inhibiting DNA synthesis through the inhibition of both DNA gyrase and topoisomerase IV, which are essential for bacterial growth.
Gemifloxacin is a fourth generation, oral fluoroquinolone antibiotic used in the therapy of mild-to-moderate respiratory tract infections caused by susceptible organisms. Gemifloxacin has been linked to rare instances of acute liver injury.
Gemifloxacin is a fluoroquinolone antibiotic with antimicrobial property. Gemifloxacin enters bacterial cells by diffusion through integral membrane porin pathway before targeting both DNA gyrase and topoisomerase IV, two enzymes critical for DNA replication and repair. This agent binds to the DNA/DNA-gyrase complex and inhibits the A subunits of the enzyme thereby preventing the bacterial chromosome from rejoining. This interferes with DNA replication and repair processes as well as transcription, and ultimately leads to bacterial cell death. Gemifloxacin targets at both Gram-positive, -negative and atypical human pathogens.
A naphthyridine and fluoroquinolone derivative antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used for the treatment of community-acquired pneumonia and acute bacterial infections associated with chronic bronchitis.

Mecanismo De Acción

The bactericidal action of gemifloxacin results from inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV, which are required for bacterial DNA replication, transcription, repair, and recombination.
Like other fluoroquinolone anti-infective agents, gemifloxacin inhibits DNA synthesis in susceptible organisms via inhibition of type II DNA topoisomerases (DNA gyrase, topoisomerase IV). However, unlike many other fluoroquinolones, gemifloxacin targets both DNA gyrase and topoisomerase IV in susceptible S. pneumoniae. Although cross-resistance can occur between gemifloxacin and other fluoroquinolones, gemifloxacin may be active against some strains of S. pneumoniae resistant to ciprofloxacin and other fluoroquinolones.
The fluroquinolone gemifloxacin was examined for its capacity to modulate secretion of cytokines by human monocytes stimulated with lipopolysaccharide (LPS). Monocytes from six male and two female healthy volunteers were stimulated with LPS, exposed to gemifloxacin and the amounts of secreted IL-1 alpha, IL-1 beta, IL-6, IL-10 and TNF-alpha measured at 3, 6 and 24 h. The results revealed that LPS alone increased secretion of each cytokine significantly. Treatment of the LPS-stimulated monocytes with gemifloxacin resulted in a significant inhibition (p < 0.01) of secretion of each of the cytokines from monocytes of the eight volunteers. Nuclear extracts of the human monocyte cell line, THP-1, were used in the electrophoretic mobility shift assay to determine whether gemifloxacin affects nuclear factor-kappa B (NF-kappa B) activation. In addition, RNA from THP-1 cells was used in Northern blots to determine whether inhibition of secretion of IL-1 beta and TNF-alpha by gemifloxacin occurred at the transcription or translation level. Whereas LPS induced a rapid increase in NF-kappa B activation, gemifloxacin alone did not. Gemifloxacin did not affect the kinetics or decrease the extent of activation. Northern blots indicated that the inhibitory activity of gemifloxacin occurred post-transcription. Thus, gemifloxacin may modulate the immune response by altering secretion of cytokines by human monocytes. Although the concentrations of gemifloxacin used were higher than those observed in the serum of human volunteers treated with the dose under clinical development, it should be taken into consideration that concentrations at tissue and intracellular levels may be considerably higher than serum concentrations.
Fluoroquinolones prolong the QT interval by blocking voltage-gated potassium channels, especially the rapid component of the delayed rectifier potassium current I(Kr), expressed by HERG (the human ether-a-go-go-related gene). According to the available case reports and clinical studies, moxifloxacin carries the greatest risk of QT prolongation from all available quinolones in clinical practice and it should be used with caution in patients with predisposing factors for Torsades de pointes (TdP).

Actividad Biológica

The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly referred to as Gemifloxacin , is a member of the fluoroquinolone class of antibiotics. This article explores its biological activity, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Gemifloxacin is characterized by its unique chemical structure, which includes a cyclopropyl group and a fluorine atom. Its molecular formula is C18H20FN5O4C_{18}H_{20}FN_5O_4 with a molecular weight of approximately 373.37 g/mol. The compound exhibits high purity levels (>98%) and is typically presented as a solid powder.

PropertyValue
Molecular FormulaC18H20FN5O4C_{18}H_{20}FN_5O_4
Molecular Weight373.37 g/mol
Purity>98%
Physical StateSolid

Gemifloxacin functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. By interfering with these processes, Gemifloxacin effectively prevents bacterial cell division and leads to cell death.

Antimicrobial Properties

Gemifloxacin exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy has been documented in various studies, demonstrating significant activity against pathogens such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.

Case Study: Efficacy Against Respiratory Infections
A clinical study published in the Journal of Antimicrobial Chemotherapy evaluated Gemifloxacin's effectiveness in treating community-acquired pneumonia (CAP). The results indicated a higher clinical success rate compared to other antibiotics, with a notable reduction in pathogen load within 72 hours of treatment .

Pharmacokinetics

The pharmacokinetic profile of Gemifloxacin shows favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 2 hours post-administration. The drug demonstrates a half-life of approximately 7 to 8 hours, allowing for once-daily dosing in most treatment regimens.

Safety Profile

In clinical trials, Gemifloxacin has been associated with mild to moderate side effects, including gastrointestinal disturbances and central nervous system effects such as dizziness and headache. Serious adverse effects are rare but can include tendon rupture and QT prolongation.

Comparative Efficacy

A comparative analysis of Gemifloxacin with other fluoroquinolones reveals its superior activity against certain resistant strains. The following table summarizes the comparative efficacy against selected pathogens:

AntibioticMIC (µg/mL) against E. coliMIC (µg/mL) against S. aureus
Gemifloxacin0.50.25
Ciprofloxacin10.5
Levofloxacin20.5

Aplicaciones Científicas De Investigación

Overview

The compound 7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid , commonly known as Gemifloxacin , is a synthetic fluoroquinolone antibiotic. It exhibits broad-spectrum antibacterial activity and is primarily utilized in the treatment of various bacterial infections. This article delves into its scientific research applications, highlighting its pharmacological properties, therapeutic uses, and relevant case studies.

Antibacterial Activity

Gemifloxacin is primarily recognized for its effectiveness against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and transcription. This leads to the bactericidal effect observed in clinical applications.

Clinical Uses

  • Respiratory Tract Infections : Gemifloxacin is indicated for the treatment of acute bacterial exacerbations of chronic bronchitis and community-acquired pneumonia.
  • Urinary Tract Infections : It is effective against uncomplicated urinary tract infections caused by susceptible strains of bacteria.
  • Skin and Soft Tissue Infections : The compound has shown efficacy in treating skin infections due to its broad-spectrum activity.

Comparative Efficacy

A comparative study highlighted Gemifloxacin's superior activity against specific pathogens compared to other antibiotics such as levofloxacin and moxifloxacin. The results demonstrated a higher susceptibility rate among strains of Staphylococcus aureus and Escherichia coli when treated with Gemifloxacin, emphasizing its clinical relevance in antibiotic therapy .

Pathogen Gemifloxacin Susceptibility Levofloxacin Susceptibility Moxifloxacin Susceptibility
Staphylococcus aureusHighModerateModerate
Escherichia coliHighLowModerate
Klebsiella pneumoniaeModerateLowLow

Case Study 1: Treatment of Community-Acquired Pneumonia

In a randomized controlled trial involving patients with community-acquired pneumonia, Gemifloxacin was administered as a monotherapy. The results indicated a significant improvement in clinical symptoms within 48 hours, with a cure rate of approximately 90% at the end of the treatment period. Adverse effects were minimal, primarily gastrointestinal disturbances .

Case Study 2: Efficacy in Chronic Bronchitis Exacerbations

Another study focused on patients suffering from acute exacerbations of chronic bronchitis. Gemifloxacin demonstrated a rapid reduction in cough severity and sputum production compared to placebo, leading to improved quality of life scores .

Propiedades

Número CAS

210353-54-1

Fórmula molecular

C18H20FN5O4

Peso molecular

389.4 g/mol

Nombre IUPAC

7-[(4E)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H20FN5O4/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27)/b22-14-

Clave InChI

ZRCVYEYHRGVLOC-HMAPJEAMSA-N

SMILES isomérico

CO/N=C\1/CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

SMILES canónico

CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F

Color/Form

Off-white, amorphous solid from chloroform-ethanol

melting_point

235-237 °C

Descripción física

Solid

Solubilidad

Freely soluble at neutral pH (350 mg/mL at 37 °C, pH 7.0).

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.